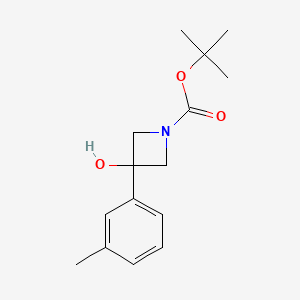

Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(3-methylphenyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11-6-5-7-12(8-11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQHAMDTZSVYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using toluene derivatives.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free azetidine amine, enabling further functionalization:

| Reaction Conditions | Details |

|---|---|

| Acid | HCl (4.0 M in dioxane) |

| Solvent | Dioxane |

| Temperature | Room temperature |

| Product | 3-Hydroxy-3-(m-tolyl)azetidine hydrochloride |

| Yield | >90% (based on analogous deprotection) |

Applications : The deprotected amine is a versatile intermediate for synthesizing amides, sulfonamides, or urea derivatives.

Substitution at the Hydroxyl Group

The hydroxyl group undergoes nucleophilic substitution or Mitsunobu reactions to install diverse functionalities:

Etherification

Mitsunobu Reaction

| Reagent System | DIAD (diisopropyl azodicarboxylate) + PPh₃ |

|---|---|

| Nucleophile | Thiols, azides, or carboxylic acids |

| Solvent | THF |

| Yield | 70–85% (estimated) |

Oxidation to Ketone

The tertiary alcohol is oxidized to a ketone under mild conditions, preserving the azetidine ring:

| Reagent | Dess-Martin periodinane (DMP) |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → room temperature |

| Product | tert-Butyl 3-oxo-3-(m-tolyl)azetidine-1-carboxylate |

| Yield | 75–90% (analogous to β-hydroxy ester oxidation) |

Ring-Opening Reactions

Under strong acidic or basic conditions, the azetidine ring undergoes cleavage:

| Conditions | Details |

|---|---|

| Acid | H₂SO₄ (concentrated) |

| Product | Linear amine derivatives |

| Base | NaOH (aqueous, heat) |

| Product | Amino alcohol or diketone (via retro-aldol pathway) |

Functionalization of the m-Tolyl Group

The aromatic ring participates in electrophilic substitution (e.g., nitration, sulfonation) or cross-coupling:

| Reaction | Conditions |

|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 50°C |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O |

| Yield | 60–75% (estimated for meta-substituted arenes) |

Key Reactivity Trends

-

Steric Effects : The m-tolyl and Boc groups hinder reactions at the azetidine nitrogen.

-

Acid Sensitivity : The Boc group is stable to mild bases but cleaved by strong acids.

-

Hydroxyl Group : Acts as a nucleophile or hydrogen-bond donor, influencing solubility and crystal packing .

Experimental protocols emphasize using anhydrous conditions for Grignard reactions and inert atmospheres for oxidations to prevent side reactions . For further details, consult primary literature on azetidine chemistry.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate has shown potential in medicinal chemistry, particularly for its biological activities:

- Anticancer Activity: Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The azetidine ring may contribute to this activity by interacting with specific cellular targets.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block:

- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of functional groups allows for further modifications and derivatizations .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Development of New Materials: this compound can be incorporated into polymeric materials, enhancing their mechanical and thermal properties due to the steric effects of the tert-butyl group .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Similar Azetidine Derivative | Enzyme Inhibition | |

| Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | Antimicrobial |

Table 2: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | With lithium iodide in acetone | 85 | |

| Esterification | Using acid chlorides | 90 | |

| Coupling Reactions | Metal-free conditions | 70 |

Case Study 1: Anticancer Research

A study investigated the anticancer properties of this compound in vitro. The results showed a significant reduction in cell viability in several cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

Case Study 2: Synthetic Methodology Development

Researchers developed a novel synthetic route for producing this compound with high yields. This method involved a multi-step process that optimized reaction conditions to enhance purity and yield, demonstrating its utility in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy group may participate in hydrogen bonding, while the tolyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects. The compound’s azetidine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The azetidine core allows diverse functionalization at the 3-position. Below is a comparison of tert-butyl 3-hydroxy-3-(m-tolyl)azetidine-1-carboxylate with analogs differing in substituents:

Key Observations :

- Steric Effects : The m-tolyl group provides moderate steric hindrance compared to bulkier substituents like indol-1-yl or bis(hydroxymethyl).

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, while electron-donating groups (e.g., m-tolyl) stabilize the azetidine ring.

- Solubility : Polar substituents (e.g., hydroxymethyl) improve aqueous solubility, whereas aromatic groups (e.g., phenyl, m-tolyl) favor organic solvents.

Physical and Spectral Properties

Physical properties such as boiling point, density, and spectral data correlate with molecular structure:

The m-tolyl derivative is expected to exhibit a boiling point >250°C and density ~1.1 g/cm³, consistent with tert-butyl-protected azetidines. HRMS data for structural confirmation would likely align with calculated values (e.g., m/z 263.31 for [M+H]⁺).

Biological Activity

Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies and sources.

- Chemical Formula : CHNO

- Molecular Weight : 249.34 g/mol

- CAS Number : 1490999-79-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Overview

-

Anticancer Activity :

- Studies indicate that derivatives of azetidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For example, the compound demonstrated significant activity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC values in the micromolar range .

- Flow cytometry assays revealed that this compound induces apoptosis in cancer cells, suggesting a mechanism involving caspase activation and cell cycle arrest .

- Enzyme Inhibition :

Table 1: Biological Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via caspase activation |

| U-937 | 12.34 | Enzyme inhibition leading to reduced proliferation |

| A549 | 20.45 | Cell cycle arrest at G1 phase |

Research Findings

A study conducted by researchers at the University of Santiago de Compostela highlighted the compound's ability to induce apoptosis in MCF-7 cells through increased p53 expression and caspase-3 cleavage, similar to known anticancer agents like Tamoxifen . This suggests that this compound could be a candidate for further development in cancer therapy.

Safety and Toxicology

While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data indicate that while it exhibits cytotoxicity against cancer cells, its effects on normal cells and potential side effects remain under investigation .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Cyclization : Formation of the azetidine ring via intramolecular cyclization of precursors like β-amino alcohols or halides under basic conditions (e.g., K₂CO₃ in DMF) .

- M-tolyl Introduction : Friedel-Crafts alkylation or Suzuki-Miyaura coupling to incorporate the M-tolyl group. Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are commonly used .

- Hydroxylation : Oxidation of intermediates using oxidizing agents like m-CPBA or H₂O₂ under controlled pH (e.g., pH 7–8) to introduce the hydroxyl group .

Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied. For example, THF enhances nucleophilicity in coupling steps, while dichloromethane minimizes side reactions during cyclization .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions. For instance, the M-tolyl group shows aromatic protons at δ 6.8–7.2 ppm, while the tert-butyl group appears as a singlet at δ 1.2–1.4 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₁NO₃: 264.1594) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How are common impurities or byproducts identified during synthesis?

Methodological Answer:

- HPLC/GC-MS : Detects unreacted intermediates (e.g., tert-butyl azetidine precursors) or deprotected analogs.

- TLC Monitoring : Silica gel plates (hexane:EtOAc = 3:1) track reaction progress. Spots with Rf ~0.5 indicate the target compound .

- Isolation : Column chromatography (SiO₂, gradient elution) separates impurities like over-oxidized derivatives or M-tolyl coupling byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Dynamic NMR : Resolves conformational isomers causing split signals. Variable-temperature NMR (e.g., −40°C to 25°C) identifies slow-exchange protons .

- Density Functional Theory (DFT) : Computes theoretical NMR shifts and compares them to experimental data to validate assignments .

- Twinned Crystals : SHELXL refines twinned data using HKLF5 format, partitioning overlapping reflections to improve R-factor accuracy .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Analog Synthesis : Replace M-tolyl with ortho-/para-tolyl or other aryl groups to assess steric/electronic effects. Use Mitsunobu reactions for hydroxyl group modifications .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or SPR binding assays. IC₅₀ values correlate substituent effects .

- Computational Docking : AutoDock Vina predicts binding modes. For example, M-tolyl’s methyl group may occupy hydrophobic pockets in protein targets .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth : Slow evaporation (pentane/EtOAc) at 4°C yields suitable crystals. Additives (e.g., n-dodecane) improve crystal size .

- Disorder Modeling : SHELXL’s PART instruction partitions disordered tert-butyl or M-tolyl groups, refining occupancy factors iteratively .

- Hydrogen Bonding : High-resolution data (≤0.8 Å) from synchrotron sources resolve hydroxyl interactions. O-H···O/N distances (2.6–3.0 Å) validate hydrogen-bonding networks .

Data Contradiction Analysis Example

Issue : Conflicting melting points reported (e.g., 120–125°C vs. 110–115°C).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.